molecular formula C13H16N2O7S B2476917 4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]acetyl}morpholine CAS No. 1923126-91-3

4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]acetyl}morpholine

Cat. No.: B2476917
CAS No.: 1923126-91-3
M. Wt: 344.34
InChI Key: GIRVQGXSGRRTST-UHFFFAOYSA-N
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Description

4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]acetyl}morpholine is a chemical compound with the molecular formula C13H16N2O7S and a molecular weight of 344.34. This compound has gained significant attention in scientific research due to its potential biological activity and various applications.

Scientific Research Applications

4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]acetyl}morpholine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Preparation Methods

The synthesis of 4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]acetyl}morpholine typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the reaction of 4-methoxy-2-nitrobenzenesulfonyl chloride with morpholine in the presence of a base to form the sulfonamide intermediate. This intermediate is then acetylated using acetyl chloride to yield the final product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]acetyl}morpholine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include palladium catalysts for reduction, nucleophiles for substitution, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]acetyl}morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]acetyl}morpholine can be compared with other similar compounds, such as:

    4-{[(4-Methoxyphenyl)sulfonyl]acetyl}morpholine: Lacks the nitro group, which may result in different biological activity and reactivity.

    4-{[(4-Nitrophenyl)sulfonyl]acetyl}morpholine: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.

    4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]propionyl}morpholine: Contains a propionyl group instead of an acetyl group, which may influence its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methoxy-2-nitrophenyl)sulfonyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O7S/c1-21-10-2-3-12(11(8-10)15(17)18)23(19,20)9-13(16)14-4-6-22-7-5-14/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRVQGXSGRRTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)CC(=O)N2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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